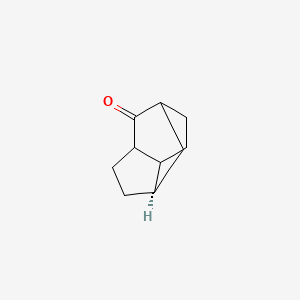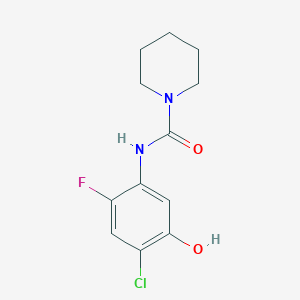
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound with a unique structure that includes a piperidine ring attached to a carboxamide group, and a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the halogenation of a phenol derivative to introduce the chlorine and fluorine substituents. This is followed by the formation of the carboxamide group through a reaction with piperidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amide formation reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the halogens can introduce various functional groups.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and halogen substituents on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
Uniqueness
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89915-77-5 |
|---|---|
Fórmula molecular |
C12H14ClFN2O2 |
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
N-(4-chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-6-9(14)10(7-11(8)17)15-12(18)16-4-2-1-3-5-16/h6-7,17H,1-5H2,(H,15,18) |
Clave InChI |
FJYRUUVLMTUIAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
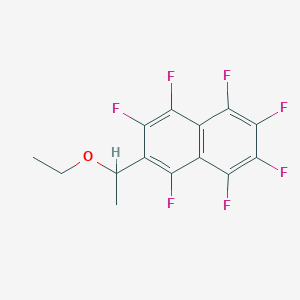
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)

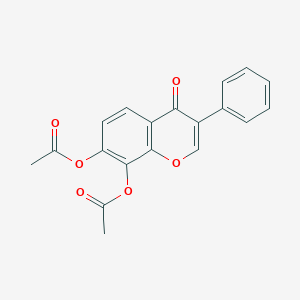

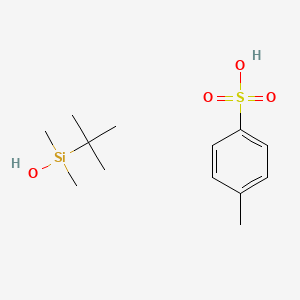
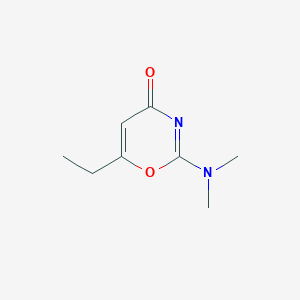

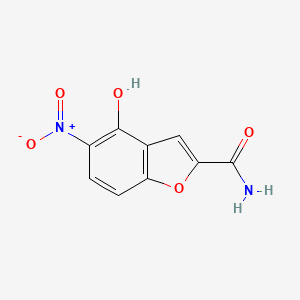

![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
